5-Chloroundeca-1,4-diene
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Overview
Description
5-Chloroundeca-1,4-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds in its molecular structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique arrangement of these double bonds imparts distinct chemical properties and reactivity to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroundeca-1,4-diene can be achieved through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation . Another method includes the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroundeca-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
5-Chloroundeca-1,4-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroundeca-1,4-diene involves its reactivity with various chemical reagents. The compound’s double bonds and chlorine atom play crucial roles in its interactions. For example, in electrophilic addition reactions, the double bonds can react with electrophiles, forming resonance-stabilized carbocations . The chlorine atom can also participate in substitution reactions, where it is replaced by other functional groups.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene commonly found in natural rubber.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness: 5-Chloroundeca-1,4-diene is unique due to its specific molecular structure, which includes a chlorine atom and two double bonds in a non-conjugated arrangement. This structure imparts distinct reactivity and properties compared to other dienes.
Properties
CAS No. |
66550-13-8 |
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Molecular Formula |
C11H19Cl |
Molecular Weight |
186.72 g/mol |
IUPAC Name |
5-chloroundeca-1,4-diene |
InChI |
InChI=1S/C11H19Cl/c1-3-5-7-8-10-11(12)9-6-4-2/h4,9H,2-3,5-8,10H2,1H3 |
InChI Key |
SKBVZUJXFHJGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCC=C)Cl |
Origin of Product |
United States |
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